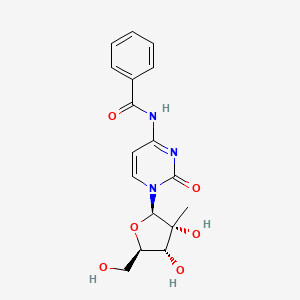
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide is a complex organic compound that features a nitrophenyl group, a pyrazolyl group, and a carbohydrazonoylcyanide moiety. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazolyl intermediate: Starting from a suitable precursor, such as 3,4,5-trimethyl-1H-pyrazole, through nitration or other functionalization reactions.
Coupling with the nitrophenyl group: Using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrazolyl intermediate with a 2-nitrophenyl derivative.
Introduction of the carbohydrazonoylcyanide moiety: This step might involve the reaction of the intermediate with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions, including temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis might be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl or nitrophenyl moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound’s unique structure can be used to create new polymers or materials with specific properties.
Biology
Biological activity studies: Investigating potential antimicrobial, anticancer, or enzyme inhibitory activities.
Medicine
Drug development: Exploring the compound as a lead molecule for developing new pharmaceuticals.
Industry
Catalysis: Using the compound as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-nitrophenyl)-2-oxo-2-(1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide: Lacks the trimethyl groups on the pyrazole ring.
(E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylthiocyanate: Contains a thiocyanate group instead of a cyanide group.
Uniqueness
The presence of the trimethyl groups on the pyrazole ring and the specific arrangement of functional groups in (E)-N-(2-nitrophenyl)-2-oxo-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanecarbohydrazonoylcyanide might confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H16N6O3 |
|---|---|
Molecular Weight |
340.34 g/mol |
IUPAC Name |
(1E)-N-(2-nitroanilino)-3-oxo-3-(3,4,5-trimethylpyrazol-1-yl)propanimidoyl cyanide |
InChI |
InChI=1S/C16H16N6O3/c1-10-11(2)20-21(12(10)3)16(23)8-13(9-17)18-19-14-6-4-5-7-15(14)22(24)25/h4-7,19H,8H2,1-3H3/b18-13+ |
InChI Key |
KABLBLVOPGTQOA-QGOAFFKASA-N |
Isomeric SMILES |
CC1=C(N(N=C1C)C(=O)C/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N)C |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)CC(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13051845.png)



![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)

![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)


